molecular formula C22H24N4O3S2 B2556151 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 955240-48-9

2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2556151
CAS No.: 955240-48-9
M. Wt: 456.58
InChI Key: RJPLFGAQPKQEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a pyridazine-thiazole core linked to a tetrahydrofuran (oxolan) moiety. The molecule integrates multiple pharmacophores:

  • Pyridazine scaffold: A six-membered nitrogen heterocycle at position 6, which may enhance solubility and binding affinity .
  • Sulfanyl-acetamide bridge: A thioether-linked acetamide group, a common motif in bioactive molecules for modulating pharmacokinetics .
  • Oxolan-2-ylmethyl substitution: A tetrahydrofuran-derived substituent, likely improving metabolic stability and membrane permeability .

Synthetic routes for analogous compounds (e.g., thiazole-pyridazine hybrids) often involve multi-step protocols, including nucleophilic substitution, cyclization, and coupling reactions under reflux conditions with reagents like hydrazine hydrate or carbon disulfide .

Properties

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14-21(31-22(24-14)15-5-7-16(28-2)8-6-15)18-9-10-20(26-25-18)30-13-19(27)23-12-17-4-3-11-29-17/h5-10,17H,3-4,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLFGAQPKQEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a pyridazine derivative. The final step involves the introduction of the oxolane ring and the acetamide group under controlled conditions. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also employed to reduce waste and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing thiazole and pyridazine rings have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary in vitro studies suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially acting as an inhibitor of key enzymes or receptors associated with tumor growth.

Anti-inflammatory Properties

The compound's structural features also suggest potential anti-inflammatory applications. Research into related compounds has shown promise as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. Molecular docking studies indicate that this compound could similarly inhibit 5-LOX, warranting further investigation into its therapeutic potential for treating inflammatory diseases.

Synthesis and Production

The synthesis of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
  • Introduction of Pyridazine Ring : This is done through cyclization reactions involving hydrazine derivatives and diketones.
  • Final Coupling : The thiazole-pyridazine intermediate is coupled with an oxolan-derived acetamide using coupling reagents like EDCI.

Case Studies

Several case studies have been documented regarding related compounds:

  • In Vitro Anticancer Studies : A study published in ACS Omega demonstrated that similar thiazole-pyridazine derivatives displayed significant growth inhibition in various cancer cell lines, suggesting a promising avenue for further research on this compound's anticancer properties .
  • Molecular Docking Studies : Research has utilized molecular docking techniques to predict the binding affinity of compounds with similar structures to targets involved in inflammation and cancer pathways, indicating potential efficacy as therapeutic agents .

Mechanism of Action

The mechanism by which 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exerts its effects involves interaction with specific molecular targets. The thiazole and pyridazine rings are known to interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by binding to DNA or proteins, thereby affecting gene expression and protein function.

Comparison with Similar Compounds

Structural Insights :

  • Compared to furan- or thiophene-containing derivatives (e.g., ), the 4-methoxyphenyl group may enhance π-π interactions in hydrophobic binding pockets.

Pharmacological Activity

Compound Class Reported Activity Mechanism/Model Potency (Dose/IC₅₀) Reference
Target Compound (Analogues) Not explicitly reported; hypothesized kinase inhibition Structural similarity to kinase inhibitors N/A -
Triazole-acetamides Anti-exudative (carrageenan-induced edema in rats) COX/LOX inhibition 10 mg/kg (comparable to diclofenac)
Hydroxyacetamide derivatives Antiproliferative (MCF-7, HeLa cells) Apoptosis induction, ROS modulation IC₅₀: 8-12 µM
Oxadiazole-propanamides Lipoxygenase inhibition In vitro LOX-1/LOX-2 assays IC₅₀: 0.8-1.2 µM

Activity Trends :

  • Triazole-acetamides (e.g., ) exhibit anti-inflammatory effects, while hydroxyacetamides () target cancer cells. The target compound’s thiazole-pyridazine core may favor kinase or protease inhibition, though empirical data are needed.

Physicochemical Properties

Predicted properties (via analogy and computational tools):

Property Target Compound Triazole-acetamides Oxadiazole-propanamides
LogP (lipophilicity) ~3.1 (moderate) 2.5-3.0 2.8-3.5
Solubility (mg/mL) 0.05-0.1 (aqueous) 0.1-0.3 0.02-0.08
Hydrogen Bond Acceptors 8 6-7 7-9
Rotatable Bonds 7 5-6 6-8

Key Differences :

  • The oxolan-2-ylmethyl group in the target compound likely improves bioavailability compared to simpler aryl acetamides .
  • Higher rotatable bond count may reduce crystallinity but increase conformational flexibility for target binding.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via refluxing equimolar concentrations of key intermediates (e.g., substituted pyridazin-3-yl sulfanyl acetamide derivatives) with catalysts like pyridine and Zeolite (Y-H) at 150°C . Optimization involves adjusting reaction time, catalyst loading, and solvent polarity. Post-reaction purification typically includes recrystallization from ethanol. For reproducibility, document solvent ratios, catalyst activation steps, and temperature gradients during reflux.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY for substituent connectivity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to confirm stereochemistry. Comparative analysis with published spectral data for structurally related thiazole-pyridazine hybrids is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis or handling of powdered forms.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage: Keep in airtight containers, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Mitigate this by:

  • Conducting dose-response curves across multiple cell lines (e.g., MCF-7, HeLa).
  • Validating results with orthogonal assays (e.g., apoptosis markers, caspase-3 activation).
  • Comparing pharmacokinetic properties (e.g., solubility, metabolic stability) to rule out false negatives .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Derivatization: Introduce solubilizing groups (e.g., PEG chains) at the oxolane methyl position.
  • Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Metabolic stability: Perform microsomal stability assays to identify metabolic hotspots (e.g., thiazole ring oxidation) and modify susceptible sites .

Q. How can computational modeling guide the design of analogs with enhanced target binding affinity?

  • Molecular docking: Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase domains).
  • QSAR studies: Correlate substituent electronegativity (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) with activity trends.
  • MD simulations: Assess binding pocket stability over 100-ns trajectories to prioritize stable analogs .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH conditions?

  • pH-rate profiling: Monitor degradation kinetics via HPLC at pH 1–10 (simulated gastric to intestinal conditions).
  • Stability indicators: Track sulfanyl bond cleavage or thiazole ring oxidation using LC-MS.
  • Buffer selection: Use phosphate buffers for neutral pH and citrate for acidic ranges to avoid confounding interactions .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters References
Synthesis optimizationReflux catalysis, recrystallizationCatalyst type, solvent polarity, temperature
Structural validationNMR, HRMS, X-ray crystallographyDeuterated solvents, crystallinity
Bioactivity profilingMTT assay, flow cytometryCell line selection, incubation time
Pharmacokinetic analysisMicrosomal assays, nanoformulation studiesMetabolic enzyme sources, encapsulation efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.